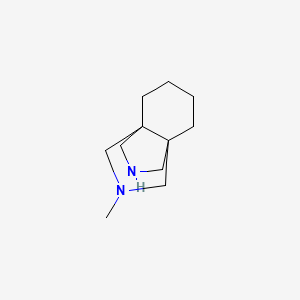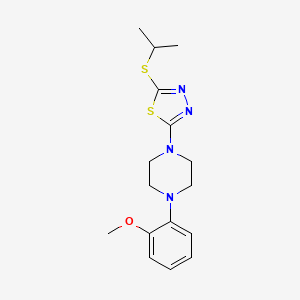
2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives typically involves a sequence of reactions starting with the appropriate amines and acyl chlorides. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . Similarly, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is achieved through a method that could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques. For example, the structure of synthesized compounds in the papers was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . These techniques could also be applied to determine the molecular structure of "2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be inferred from the reactions they undergo. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For instance, the electrophilic chlorination of arenes and heterocycles using 1-chloro-1,2-benziodoxol-3-one suggests a method for introducing chlorine atoms into aromatic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. While the papers do not provide specific data for "2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide", they do describe the properties of similar compounds. For example, the intermolecular N—H⋯O hydrogen bond in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide indicates the potential for hydrogen bonding in solid-state structures .
Relevant Case Studies
The papers provide case studies on the antibacterial activity of synthesized acetamide derivatives , as well as their anticonvulsant activity . These studies demonstrate the potential pharmacological applications of acetamide derivatives and could be relevant for assessing the biological activity of "2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide".
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
Research has explored the synthesis and properties of benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical characteristics. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and promising applications in photovoltaic efficiency modeling. Additionally, their nonlinear optical (NLO) activity suggests potential for further technological applications (Mary et al., 2020).
Analgesic Activity
Another study focused on the synthesis of acetamide derivatives and their potential analgesic activities. These derivatives were tested against various nociceptive stimuli, showing significant analgesic properties. This research provides insight into the development of new analgesic agents (Kaplancıklı et al., 2012).
Antimicrobial and Antitumor Activities
Further investigations have been conducted on acetamide derivatives for their antimicrobial and antitumor activities. For instance, a study on the synthesis, characterization, and biological activities of novel triazole compounds containing a thioamide group revealed antifungal and plant growth regulating activities (Fa-qian et al., 2005). Additionally, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been screened for their antimicrobial activities, showcasing effectiveness particularly against fungi (Mokhtari & Pourabdollah, 2013).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition potential. This study highlights the significance of these compounds in protecting carbon steel against corrosion, indicating a promising application in industrial maintenance (Rouifi et al., 2020).
Environmental Applications
Research has also addressed the environmental applications of acetamide derivatives. A study on the adsorption, mobility, and efficacy of alachlor and metolachlor, which are structurally related to the compound of interest, has provided valuable insights into soil properties influencing herbicidal activity and environmental behavior (Peter & Weber, 1985).
Propriétés
IUPAC Name |
2-chloro-N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl4NO3/c11-5-8(16)15-10(9(12,13)14)17-6-3-1-2-4-7(6)18-10/h1-4H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYGOCZOJMVPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(Cl)(Cl)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)


![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)



![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)


![4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2502196.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)
![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)